molecular formula C11H14N2S B1621221 N-(2-methylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine CAS No. 27779-14-2

N-(2-methylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine

Cat. No. B1621221
CAS RN: 27779-14-2
M. Wt: 206.31 g/mol
InChI Key: BUNDSUYBSCAHHK-UHFFFAOYSA-N
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Description

The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about the class of compounds it belongs to and its relevance or use in various fields .


Synthesis Analysis

This involves detailing the methods and conditions under which the compound can be synthesized. It may include the starting materials, reagents, catalysts, temperature, pressure, and other conditions, as well as the mechanism of the reaction .


Molecular Structure Analysis

This involves the use of various spectroscopic techniques (like IR, NMR, Mass spectrometry) and X-ray crystallography to determine the structure of the compound .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, including its reactivity and the conditions under which it reacts .


Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, refractive index, optical rotation, and others .

Scientific Research Applications

Anti-inflammatory and Analgesic Properties

Research has identified certain derivatives of thiazine, including compounds similar to N-(2-methylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine, as promising anti-inflammatory and analgesic agents. One study highlighted the synthesis of new substituted thiazolidinoyl and azetidinoyl derivatives that showed significant anti-inflammatory and analgesic activities, suggesting potential for further pharmaceutical exploration (Bhati & Kumar, 2008).

Molecular and Electronic Structure Investigations

Another avenue of research has involved the experimental and theoretical examination of the molecular and electronic structures of compounds within the same chemical family. For example, a study on a related molecule, 5-(4-aminophenyl)-4-(3-methyl-3-phenylcyclobutyl)thiazol-2-amine, included molecular geometry and vibrational frequencies assessments through various computational methods, highlighting the importance of such compounds in understanding chemical bonding and reactivity (Özdemir et al., 2009).

Catalytic Applications in CO2 Fixation

In the realm of sustainable chemistry, thiazolium carbene-based catalysts, which are structurally related to N-(2-methylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine, have been developed for the catalytic fixation of CO2 onto amines. These catalysts offer an efficient and eco-friendly approach to synthesizing valuable pharmaceuticals and natural products, employing CO2 as a carbon source (Das et al., 2016).

Antimicrobial and Antifungal Activities

Compounds within this chemical class have also been evaluated for their antimicrobial and antifungal properties. Research into derivatives of 1,3,4-thiadiazole, for instance, has uncovered potential antimicrobial agents, with certain synthesized compounds exhibiting notable activity against various bacterial and fungal strains (Wardkhan et al., 2008).

Antitumor Properties

The antitumor potential of benzothiazole derivatives, closely related to the compound , has been a subject of interest. These compounds have shown selective and potent antitumor activity, leading to investigations into their mechanisms of action and metabolic transformations, which could inform the development of new cancer therapies (Chua et al., 1999).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and precautions that need to be taken while handling it .

properties

IUPAC Name

N-(2-methylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2S/c1-9-5-2-3-6-10(9)13-11-12-7-4-8-14-11/h2-3,5-6H,4,7-8H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUNDSUYBSCAHHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC2=NCCCS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00368379
Record name N-(2-methylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00368379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine

CAS RN

27779-14-2
Record name N-(2-methylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00368379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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